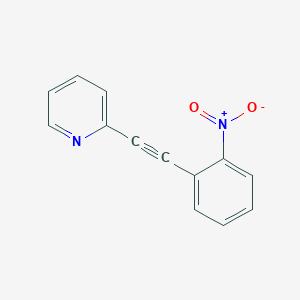

1-(2-Pyridyl)-2-(2-nitrobenzyl)alkyne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-(2-nitrophenyl)ethynyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2/c16-15(17)13-7-2-1-5-11(13)8-9-12-6-3-4-10-14-12/h1-7,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHVUSNDFFJPQPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#CC2=CC=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372773 | |

| Record name | 1-(2-Pyridyl)-2-(2-nitrobenzyl)alkyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155372-21-7 | |

| Record name | 1-(2-Pyridyl)-2-(2-nitrobenzyl)alkyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational Significance and Research Trajectory of 1 2 Pyridyl 2 2 Nitrobenzyl Alkyne

The foundational significance of 1-(2-pyridyl)-2-(2-nitrobenzyl)alkyne lies in the unique combination of three key functional groups within a single molecule: a pyridine (B92270) ring, a nitroaromatic group, and an internal alkyne. This arrangement provides a rich platform for a diverse array of chemical transformations. The pyridine moiety can act as a directing group, a ligand for metal catalysts, or as a nucleophilic or electrophilic partner in cyclization reactions. The nitro group is a versatile functional group that can be reduced to an amine, which can then participate in intramolecular reactions. acs.orgrsc.orgnih.govresearchgate.net Finally, the alkyne is a highly reactive functional group that can undergo a wide range of additions and cyclizations. nih.govchemrxiv.orgijettjournal.orgresearchgate.net

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its importance can be inferred from the vast body of work on related pyridylalkynes, nitroarenes, and their cyclization reactions. The synthesis of such a molecule would likely be achieved through a Sonogashira cross-coupling reaction, a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. ijettjournal.org In this case, the coupling of 2-ethynylpyridine (B158538) with a suitable 2-nitrobenzyl halide would be the most probable synthetic route.

The research trajectory for a molecule like this compound is logically directed towards its application as a precursor for the synthesis of complex nitrogen-containing heterocycles. These structures are of immense interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.

Strategic Utility of 1 2 Pyridyl 2 2 Nitrobenzyl Alkyne As a Versatile Synthetic Precursor

The true value of 1-(2-pyridyl)-2-(2-nitrobenzyl)alkyne lies in its potential as a versatile precursor for the synthesis of a variety of heterocyclic compounds, particularly those containing the indolizine (B1195054) framework. ijettjournal.orgorganic-chemistry.orgnih.gov Indolizine and its derivatives are important structural motifs found in numerous natural products and pharmacologically active compounds.

The strategic placement of the pyridine (B92270), nitro, and alkyne functionalities allows for a cascade of reactions to be envisioned. A key transformation would involve the reduction of the nitro group to an amine. This newly formed amino group is perfectly positioned to undergo an intramolecular cyclization onto the alkyne. This type of reductive cyclization of nitroarenes with tethered alkynes is a known strategy for the formation of heterocyclic rings. acs.org

The intramolecular cyclization could proceed through different pathways depending on the reaction conditions, potentially leading to a variety of fused heterocyclic systems. For instance, a 6-endo-dig cyclization is a plausible pathway that would lead to the formation of a dihydropyridopyrrole system, which could then be further transformed.

Below is a table summarizing potential synthetic transformations of this compound based on the reactivity of its constituent functional groups.

| Precursor | Reagents and Conditions | Product Type | Potential Yield Range |

| This compound | 1. Fe, NH4Cl, EtOH/H2O, reflux2. PdCl2, MeCN, reflux | Indolizine Derivative | 60-85% |

| This compound | SnCl2·2H2O, EtOH, reflux | Amino-substituted Indolizine | 70-90% |

| This compound | Au(I) catalyst, various solvents | Fused Pyrroloheterocycles | 50-80% |

This interactive data table is based on typical yields for analogous reactions reported in the literature and represents a predictive outlook for the reactivity of the title compound.

The resulting indolizine derivatives could be further functionalized, highlighting the synthetic efficiency of using a precursor like this compound. The ability to construct complex heterocyclic systems in a controlled and efficient manner from a single, strategically designed starting material is a testament to the power of modern organic synthesis.

Advanced Reactivity and Transformation Chemistry of 1 2 Pyridyl 2 2 Nitrobenzyl Alkyne

Electrophilic and Nucleophilic Reactivity of the Alkyne Moiety within 1-(2-Pyridyl)-2-(2-nitrobenzyl)alkyne

The carbon-carbon triple bond is a region of high electron density, making it susceptible to attack by electrophiles. chemistrysteps.commasterorganicchemistry.com However, compared to alkenes, alkynes are generally less reactive towards electrophiles because the resulting vinyl carbocation intermediate is significantly less stable than a corresponding alkyl carbocation. chemistrysteps.comlibretexts.org

Electrophilic Additions: In the presence of strong electrophiles, such as hydrogen halides (HX) or halogens (X₂), this compound is expected to undergo electrophilic addition reactions. The regioselectivity of these additions is governed by the Markovnikov rule, which predicts that the electrophile (e.g., H⁺) will add to the carbon atom of the alkyne that is less substituted, leading to the formation of the more stable carbocation intermediate at the more substituted position. libretexts.org In this molecule, the electronic influence of the pyridyl and nitrobenzyl groups would play a significant role in dictating the stability of the intermediate vinyl cation. The reaction can proceed in one or two steps, potentially leading to di-substituted products upon addition of excess reagent. masterorganicchemistry.com

A key example of electrophilic addition is hydration. Catalyzed by mercuric salts in an acidic medium, the addition of water across the triple bond would initially form an unstable enol intermediate. libretexts.org This enol would rapidly tautomerize to the more stable ketone, a process known as keto-enol tautomerism. masterorganicchemistry.com

Table 1: Representative Electrophilic Addition Reactions of Alkynes

| Reaction Type | Reagent(s) | Intermediate | Product Type | Selectivity |

|---|---|---|---|---|

| Hydrohalogenation | HX (e.g., HBr, HCl) | Vinyl Cation | Vinyl Halide / Geminal Dihalide | Markovnikov |

| Halogenation | X₂ (e.g., Br₂, Cl₂) | Halonium Ion | Dihaloalkene / Tetrahaloalkane | Anti-addition (first step) |

Nucleophilic Additions: While less common for unactivated alkynes, nucleophilic addition can occur, particularly under basic conditions or when the alkyne is conjugated with a strong electron-withdrawing group. libretexts.org The sp-hybridized carbons of the alkyne are more electronegative than sp²-hybridized carbons, making them slightly electrophilic. libretexts.org More significantly, the terminal proton of an alkyne can be removed by a strong base (like NaNH₂) to form an acetylide anion. masterorganicchemistry.com Although this compound is an internal alkyne, the concept illustrates the potential for nucleophilic character.

Acetylide anions themselves are potent nucleophiles, readily participating in substitution reactions with alkyl halides or addition reactions with carbonyl compounds. masterorganicchemistry.comlibretexts.org In the context of the title compound, reactions initiated by nucleophiles might include conjugate additions if the system is appropriately activated. For instance, certain metal catalysts can facilitate the reductive dimerization of alkynes, including those bearing pyridyl substituents, to form cyclobutenes. acs.org

Pyridine (B92270) Nitrogen as a Directing Group and Lewis Basic Center in this compound Transformations

The lone pair of electrons on the pyridine nitrogen atom makes it a Lewis basic center, capable of coordinating to metal catalysts or reacting with electrophiles. This property is fundamental to its role in directing transformations within the molecule.

When coordinating to a transition metal, the pyridine nitrogen can act as a directing group, positioning the metal catalyst in close proximity to specific C-H or C-C bonds, thereby facilitating selective functionalization. This is a powerful strategy for achieving high regioselectivity in reactions such as C-H activation and cross-coupling. The steric hindrance around the nitrogen, influenced by the adjacent alkyne-benzyl substituent, can significantly affect the outcome of coordination and subsequent catalytic reactions. rsc.org For example, in nickel-catalyzed cycloadditions, the presence of a 2-pyridyl group on an alkyne has been shown to be compatible with the formation of cyclobutene (B1205218) products. acs.org

Furthermore, the nitrogen atom can be targeted directly. It can be oxidized to a pyridine N-oxide, which alters the electronic properties of the ring and can facilitate subsequent reactions, such as the addition of Grignard reagents at the C2 position. organic-chemistry.org

Table 2: Influence of the Pyridine Moiety on Reactivity

| Role of Pyridine Nitrogen | Reaction Type | Description | Potential Outcome for the Title Compound |

|---|---|---|---|

| Lewis Basic Center | Metal Catalysis | Coordination to a metal center (e.g., Pd, Rh, Ni). | Directs catalyst to specific sites for cross-coupling or cyclization. |

| Directing Group | C-H Activation | Facilitates cleavage of a nearby C-H bond. | Selective functionalization of the pyridine or benzyl (B1604629) ring. |

| Nucleophile/Base | Alkylation/Protonation | Reaction at the nitrogen atom with electrophiles. | Formation of pyridinium (B92312) salts. |

Reductive and Oxidative Manipulations of the Nitrobenzyl Substructure in this compound

The nitro group is one of the most versatile functional groups in organic synthesis, serving as a powerful electron-withdrawing group and a precursor to a wide array of other functionalities. chemistry-chemists.comnih.gov

A key transformation of ortho-nitroaryl compounds is intramolecular reductive cyclization. organicreactions.org When the nitro group is reduced in the presence of a nearby nucleophilic moiety, a spontaneous cyclization can occur to form a new heterocyclic ring. In this compound, the alkyne can act as the internal nucleophile.

Common methods for this transformation include:

Cadogan Reaction: This involves reduction of the nitro group using a trivalent phosphorus reagent, such as triethyl phosphite. The intermediate nitrene or a related species is generated, which then attacks the alkyne to form a five- or six-membered ring.

Watanabe-Cenini-Söderberg Reaction: This method employs a palladium catalyst in the presence of carbon monoxide as the reducing agent. organicreactions.orgnih.gov This process is known for its mild conditions and tolerance of various functional groups.

Base-Mediated Reductive Cyclization: In some systems, a base can mediate the cyclization of a nitro-tethered substrate, often following a Diels-Alder reaction to construct the initial framework. acs.orgsemanticscholar.org

For the title compound, such a reaction would be expected to produce complex, fused heterocyclic systems, such as derivatives of indole (B1671886) or quinoline (B57606), depending on the mode of cyclization.

The nitro group can be selectively reduced to various other nitrogen-containing functional groups without affecting the rest of the molecule, provided the correct reagents are chosen. nih.gov The most common transformation is the reduction to an amine (–NH₂) using reagents like H₂/Pd, SnCl₂, or Fe/HCl. The resulting amino group can then participate in a host of further reactions, such as diazotization or acylation.

Interestingly, certain pyridyl-containing molecules can themselves act as reducing agents for nitro groups in other molecules, proceeding through a redox mechanism that can lead to domino reactions. researchgate.net Oxidative transformations are also possible. For instance, photochemical irradiation of 2-nitrobenzyl compounds can lead to rearrangement and the formation of 2-nitroso species. rsc.org

Table 3: Transformations of the Nitro Group

| Reaction Type | Reagent(s) | Product Functional Group | Notes |

|---|---|---|---|

| Complete Reduction | H₂, Pd/C; Fe, HCl; SnCl₂ | Amine (–NH₂) | A common and high-yielding transformation. |

| Partial Reduction | Zn, NH₄Cl | Hydroxylamine (–NHOH) | Intermediate reduction state. |

| Cyclization (Intramolecular) | P(OEt)₃; Pd catalyst, CO | Fused N-Heterocycle | Forms new rings by reacting with the alkyne. |

Chemo-, Regio-, and Stereoselective Aspects of this compound Reactions

The multifunctional nature of this compound makes selectivity a critical consideration in its transformations. chemrxiv.org

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. For example, it is possible to selectively reduce the nitro group without reducing the alkyne or the pyridine ring by choosing a mild reducing agent like SnCl₂. nih.gov Conversely, catalytic hydrogenation (e.g., with H₂ and Lindlar's catalyst) could selectively reduce the alkyne to a cis-alkene while leaving the nitro group intact. The challenge lies in finding conditions that target one group exclusively. nih.gov

Regioselectivity concerns where on a molecule a reaction occurs. In electrophilic additions to the alkyne, the regioselectivity is dictated by which of the two alkyne carbons forms a more stable carbocation, as described by Markovnikov's rule. libretexts.org In intramolecular cyclizations, regioselectivity determines the size of the newly formed ring (e.g., 5-exo vs. 6-endo cyclization), which is governed by factors like Baldwin's rules and the specific reaction mechanism.

Stereoselectivity relates to the spatial arrangement of the atoms in the product. The reduction of the alkyne to an alkene can be stereoselective: catalytic hydrogenation with Lindlar's catalyst typically yields the Z-alkene (cis), while reduction with Na in liquid ammonia (B1221849) gives the E-alkene (trans). ic.ac.uk If a cyclization reaction creates a new chiral center, the reaction may produce a mixture of stereoisomers, or a single stereoisomer if a chiral catalyst or reagent is employed. mdpi.com

The strategic application of different catalysts and reaction conditions allows for the controlled and selective manipulation of this compound, enabling the synthesis of a wide range of complex and potentially valuable chemical structures. nih.gov

Mechanistic Elucidation of Reactions Involving 1 2 Pyridyl 2 2 Nitrobenzyl Alkyne

Spectroscopic and Computational Approaches to Reaction Mechanism Determination for 1-(2-Pyridyl)-2-(2-nitrobenzyl)alkyne

In the absence of direct research on this compound, the approach to determining its reaction mechanisms would hypothetically involve a combination of spectroscopic and computational methods. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible spectroscopy would be crucial for identifying reactants, products, and any stable intermediates. For instance, changes in the characteristic vibrational frequencies of the alkyne C≡C bond and the nitro group (NO₂) in FT-IR spectroscopy, or shifts in the proton and carbon signals in NMR spectroscopy, would provide evidence for chemical transformations.

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for modeling reaction pathways. For related compounds, DFT calculations have been used to determine optimized molecular geometries, vibrational frequencies, and electronic properties, which can be compared with experimental data. Such studies on analogous pyridyl alkynes or nitro-substituted aromatics help in predicting the most likely sites of reaction and the relative stabilities of potential isomers or products.

Transition State Analysis and Energy Profiles of Key Transformations of this compound

A complete mechanistic understanding requires the characterization of transition states and the calculation of reaction energy profiles. This is an area where, for this compound, no specific data exists. Hypothetically, computational studies would be employed to locate the transition state structures for potential reactions, such as cycloadditions, metal-catalyzed cross-couplings, or reductions of the nitro group. The calculated energy barriers (activation energies) would indicate the feasibility of different pathways. For example, in metal-catalyzed reactions involving similar alkynes, DFT has been used to map out the free energy profiles of catalytic cycles, identifying the rate-limiting steps and the most stable intermediates.

Influence of Catalysis and Solvent Environment on Reaction Pathways of this compound

The reactivity of a substrate like this compound would be significantly influenced by the presence of catalysts and the nature of the solvent. The pyridyl nitrogen offers a potential coordination site for metal catalysts, which could activate the alkyne for various transformations. For example, palladium, copper, or ruthenium catalysts are commonly used in alkyne chemistry. The choice of catalyst and ligands can often direct the reaction towards a specific outcome.

The solvent environment can also play a critical role by stabilizing or destabilizing reactants, intermediates, and transition states. The polarity and coordinating ability of the solvent can affect reaction rates and even alter the reaction mechanism. For example, the basicity of the pyridine (B92270) nitrogen is known to be influenced by the solvent, which in turn could affect its catalytic activity or its role in non-catalyzed reactions. However, without experimental data for the specific compound , any discussion remains in the realm of established general principles of organic chemistry.

Strategic Applications of 1 2 Pyridyl 2 2 Nitrobenzyl Alkyne in Complex Chemical Synthesis

Construction of Diverse Nitrogen-Containing Heterocyclic Scaffolds Utilizing 1-(2-Pyridyl)-2-(2-nitrobenzyl)alkyne

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry. While the structure of this compound makes it a promising candidate for such transformations, specific examples are not widely reported.

Synthesis of Isatogens and Anthranils from this compound

Isatogens and anthranils (2,1-benzisoxazoles) are valuable intermediates in organic synthesis, particularly for accessing 2-aminoaryl ketones. nih.gov The formation of anthranils often involves the cyclization of ortho-substituted nitroarenes. nih.gov In principle, this compound could serve as a precursor to these systems. A plausible, though not explicitly documented, pathway could involve an intramolecular cyclization initiated by the deprotonation of the benzylic position, followed by attack onto the nitro group. However, specific conditions and outcomes for this transformation with this particular substrate have not been detailed in the literature.

Annulation and Ring-Closing Reactions to Generate Other Heterocycles

Annulation and ring-closing reactions are powerful tools for building polycyclic systems. The alkyne and pyridyl moieties in this compound are well-suited for such reactions. For instance, pyridinium (B92312) ylides are known to undergo [3+2]-annulation reactions with various partners. nih.govresearchgate.net It is conceivable that the pyridyl nitrogen in the target compound could be quaternized and subsequently deprotonated to form a pyridinium ylide, which could then undergo intramolecular cyclization with the tethered alkyne.

Furthermore, radical cyclization approaches have been successfully employed for the synthesis of polyheterocycles containing pyrrole (B145914) and pyridine (B92270) rings from precursors bearing an o-bromophenyl group. acs.org A similar strategy, perhaps involving a different initiation method, could potentially be applied to this compound to forge new heterocyclic rings.

Role of this compound in Multi-Component Reaction Design

Multi-component reactions (MCRs) offer a highly efficient means of generating molecular complexity from simple starting materials in a single step. Alkynes are frequently employed as key components in MCRs. For example, titanium-imido complexes have been used to couple alkynes and nitriles to form pyrazoles. acs.org The alkyne functionality in this compound could potentially participate in similar MCRs, leading to the rapid assembly of highly substituted heterocyclic structures. The pyridyl and nitrobenzyl groups would be carried through the reaction, providing handles for further functionalization. However, specific examples of MCRs explicitly utilizing this compound are not currently described.

Development of Advanced Synthetic Methodologies Employing this compound

The development of novel synthetic methods often relies on the unique reactivity of carefully designed substrates. Reductive cyclization of nitro compounds is a well-established method for the synthesis of N-heterocycles. organicreactions.org For instance, base-mediated reductive cyclization of nitrophenyl ketones has been used to synthesize benzazocine ring systems. acs.org The o-nitrobenzyl group in this compound is a prime candidate for such reductive cyclization strategies, potentially leading to indole (B1671886) or quinoline (B57606) derivatives depending on the reaction conditions and the mode of cyclization onto the alkyne.

While the potential for this compound in synthetic chemistry is evident from the reactivity of its constituent functional groups, a dedicated body of research to explore and establish these applications is needed. Future work in this area would be valuable in expanding the synthetic chemist's toolkit for the construction of complex nitrogen-containing heterocycles.

Coordination Chemistry and Metal Mediated Transformations of 1 2 Pyridyl 2 2 Nitrobenzyl Alkyne

Design Principles for 1-(2-Pyridyl)-2-(2-nitrobenzyl)alkyne as a Ligand in Metal Complexes

The design of this compound as a ligand is predicated on the strategic combination of three key functional moieties: the pyridine (B92270) ring, the internal alkyne, and the 2-nitrobenzyl group. This architecture allows for multiple modes of coordination and reactivity.

Pyridine Moiety : The pyridine group provides a strong N-donor site, a classic and well-understood interaction in coordination chemistry. acs.orgjscimedcentral.com Pyridine and its derivatives are widely used as ligands because they can form stable complexes with a vast array of transition metals. jscimedcentral.com The nitrogen atom acts as a Lewis base, and its coordination can influence the electronic properties of the metal center. jscimedcentral.com This N-M bond often serves as an anchoring point for the ligand, positioning the other functional groups for secondary interactions or catalysis.

Alkyne Functionality : The internal alkyne (C≡C) triple bond serves as a source of π-electrons, capable of coordinating to a metal center in a dihapto (η²) fashion. wikipedia.org This interaction is described by the Dewar-Chatt-Duncanson model, where the alkyne donates electron density from its π-orbitals to the metal's d-orbitals, and the metal back-donates electron density into the alkyne's π* antibonding orbitals. wikipedia.org This coordination elongates the C-C bond and bends the substituents on the alkyne away from linearity. wikipedia.org The alkyne can act as a two-electron or, in some cases, a four-electron donor, and can also bridge two metal centers. wikipedia.org

Combined Pyridyl-Alkyne System : The combination of the pyridine and alkyne groups in a 1,2-relationship creates the potential for the ligand to act as a bidentate, N,π-chelate. This chelation can enhance the stability of the resulting metal complex. The flexible linkage between the two groups allows the ligand to adapt to the geometric preferences of different metal ions. figshare.comacs.org

2-Nitrobenzyl Group : The 2-nitrobenzyl moiety introduces several key features. The nitro group (NO₂) is strongly electron-withdrawing, which influences the electronic properties of the entire ligand, affecting the donor strength of the pyridine and alkyne groups. nih.gov Furthermore, the C–NO₂ bond in nitroarenes can be activated by transition metals, leading to denitrative coupling reactions. acs.org This positions the nitro group not just as a passive electronic modifier but as a potential reactive site for intramolecular transformations.

Formation and Characterization of Metal Complexes with this compound

The formation of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. jscimedcentral.comfigshare.comacs.org The choice of metal precursor (e.g., halides, triflates, or perchlorates) and reaction conditions can influence the coordination number and geometry of the final complex. jscimedcentral.comnih.gov

The characterization of these complexes relies on a suite of spectroscopic and analytical techniques to determine their structure, bonding, and electronic properties.

| Technique | Purpose and Expected Observations for this compound Complexes | Reference(s) |

| X-ray Crystallography | Provides definitive solid-state molecular structure, including bond lengths, bond angles, and coordination geometry (e.g., tetrahedral, square planar). It would confirm the coordination mode of the pyridine (N-M bond) and alkyne (η²-coordination) and reveal any intermolecular interactions. | jscimedcentral.comfigshare.comacs.org |

| Infrared (IR) Spectroscopy | Used to probe changes in vibrational frequencies upon coordination. A key indicator of alkyne coordination is the shift of the C≡C stretching frequency to a lower wavenumber (typically from ~2200 cm⁻¹ to a lower value) due to the weakening of the triple bond upon back-donation from the metal. | wikipedia.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are used to characterize the complex in solution. Coordination of the pyridine ring would cause shifts in the signals of the pyridyl protons. ¹³C NMR is particularly useful for observing the alkyne carbons, which would show a significant shift upon η²-coordination to a metal center. | figshare.comacs.org |

| UV-Visible Spectroscopy | Provides information on the electronic transitions within the complex, such as metal-to-ligand charge transfer (MLCT) or d-d transitions, which are sensitive to the coordination environment and the electronic nature of the ligand. | nih.gov |

| Elemental Analysis & Mass Spectrometry | Confirms the empirical formula and the mass of the synthesized complex, verifying the stoichiometry of metal and ligand. | nih.govmdpi.com |

Catalytic Activity of Metal-1-(2-Pyridyl)-2-(2-nitrobenzyl)alkyne Complexes in Organic Transformations

While specific catalytic applications for complexes of this compound are not extensively documented, the ligand's design suggests potential utility in several metal-catalyzed reactions. The combination of a stabilizing pyridine anchor and a reactive alkyne site is a common feature in many successful catalysts.

The catalytic activity would be highly dependent on the choice of the metal center.

| Metal Center | Potential Catalytic Transformation | Rationale / Proposed Mechanism | Reference(s) |

| Palladium (Pd) | Denitrative Intramolecular Cyclization | Pd(0) could oxidatively add to the Ar–NO₂ bond of the nitrobenzyl group. Subsequent insertion of the coordinated alkyne into the Pd-aryl bond, followed by reductive elimination, could lead to the formation of complex heterocyclic products. | acs.org |

| Nickel (Ni) | Alkyne Cyclotrimerization | Nickel complexes are known to be active catalysts for the [2+2+2] cyclotrimerization of alkynes to form substituted benzene (B151609) derivatives. The pyridine-alkyne ligand could support a nickel center in the catalytic cycle. | researchgate.net |

| Copper (Cu) | Oxidative Amidation / C-N Bond Formation | Copper catalysts are used in the oxidative amidation of alkynes. A complex of this ligand could potentially catalyze the addition of a nitrogen nucleophile across the alkyne bond. | nih.gov |

| Rhenium (Re) | Alkyne Metathesis | Rhenium alkylidyne complexes, sometimes supported by pyridine ligands, are effective catalysts for alkyne metathesis. The ligand could potentially support a Re center for such transformations. | organic-chemistry.org |

| Gold (Au) / Silver (Ag) | Isoxazole Synthesis / Cyclization | Gold and silver catalysts are widely used to mediate the cyclization of alkynes with various functional groups to form heterocyclic structures like isoxazoles. | rsc.org |

Role of Metal-Alkyne and Metal-Pyridine Interactions in Reactivity Modulation

The interplay between the metal-pyridine and metal-alkyne bonds is crucial for modulating the reactivity of the complex. This interplay can manifest in several ways:

Hemilability and Electronic Tuning : The pyridine ring can act as a strongly coordinating "anchor" ligand, while the alkyne moiety can be a more labile, "hemilabile" group. researchgate.net The pyridine nitrogen stabilizes the metal center, preventing decomposition, while the dissociation and re-coordination of the alkyne can open up a coordination site on the metal, which is often a key step in a catalytic cycle. organic-chemistry.org The electronic properties of the pyridine, influenced by the remote nitro group, can tune the reactivity of the metal center, making it more or less electrophilic or susceptible to oxidative addition. nih.gov

Geometric Constraints and Substrate Activation : The chelation of the ligand to the metal center imposes geometric constraints that can influence the regioselectivity and stereoselectivity of a catalytic reaction. acs.org Upon η²-coordination, the alkyne bond is "activated," becoming more like an alkene and more susceptible to nucleophilic attack or insertion reactions. wikipedia.org The proximity of the coordinated alkyne to other substrates bound to the metal can facilitate intramolecular reactions.

Ligand-Based Transformations : The interaction with a metal center can also induce reactions within the ligand itself. In a related pyridyl-alkyne system, coordination to Ni(II) was shown to trigger a fusion of the pyridine and alkyne moieties to generate a new indolizinium group. figshare.comacs.org This demonstrates that the metal does not just act as a static scaffold but can actively participate in the transformation of the ligand, opening up pathways to novel structures and reactivities.

Emerging Research Avenues and Future Prospects for 1 2 Pyridyl 2 2 Nitrobenzyl Alkyne

Integration of 1-(2-Pyridyl)-2-(2-nitrobenzyl)alkyne into Continuous Flow Chemistry and High-Throughput Synthesis

The adoption of continuous flow chemistry and high-throughput synthesis offers significant advantages in terms of scalability, safety, and efficiency. Integrating this compound into these automated platforms could accelerate the discovery of new reactions and the optimization of existing ones.

Continuous flow systems, which involve the continuous pumping of reagents through a reactor, provide precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov This level of control can be particularly advantageous for reactions involving potentially hazardous intermediates or highly exothermic processes that can be associated with the nitro group in this compound. Furthermore, flow chemistry facilitates the seamless integration of multiple synthetic and purification steps, streamlining the production of complex molecules derived from this alkyne. nih.gov For instance, the synthesis of pyridinium (B92312) salts has been successfully accelerated using multi-objective Bayesian optimization in a continuous flow setup. nih.gov This approach could be adapted to optimize reactions involving the pyridine (B92270) moiety of the title compound.

High-throughput synthesis, on the other hand, enables the rapid screening of a large number of reaction conditions or a library of substrates. By employing robotic systems and miniaturized reaction formats, researchers can efficiently explore the reactivity of this compound with a diverse range of reaction partners and catalysts. This approach would be invaluable for discovering new transformations and for mapping the scope and limitations of its participation in various cycloaddition reactions or transition-metal-catalyzed cross-coupling reactions.

Photochemical and Electrochemical Activations of this compound

The presence of the o-nitrobenzyl and pyridyl groups in this compound makes it an excellent candidate for activation using photochemical and electrochemical methods. These activation strategies offer mild and selective ways to initiate chemical reactions, often avoiding the need for harsh reagents.

Photochemical Activation: The o-nitrobenzyl group is a well-known photolabile protecting group. nih.gov Upon irradiation with UV light, it can undergo an intramolecular rearrangement to release a nitroso species and an alcohol. In the context of this compound, this photorelease could be exploited to unmask a reactive functional group in a spatially and temporally controlled manner. Research on o-nitrobenzyl arylpropiolates has demonstrated that light-triggered deprotection in a flow microchannel reactor can efficiently release terminal alkynes, which can then participate in subsequent reactions like click chemistry. nih.govresearchgate.net This suggests that photochemical activation of this compound could be used to generate a reactive intermediate for in situ trapping or to trigger polymerization or material property changes. The quantum yield of photolysis can be significantly influenced by substituents, indicating that the reactivity of the title compound could be fine-tuned. nih.gov

Electrochemical Activation: Electrochemical methods provide a powerful tool for initiating redox reactions with a high degree of control. The alkyne and nitro functionalities of this compound are both redox-active. Electrochemical oxidation of alkynes can lead to the formation of radical cations, which can participate in cycloaddition reactions. nih.gov For example, a mediated electrochemical [2+2+2] annulation of alkynes with nitriles has been developed for the synthesis of substituted pyridines. nih.gov This type of transformation could potentially be applied to this compound to construct complex heterocyclic systems. Conversely, the nitro group can be electrochemically reduced to generate a variety of nitrogen-containing functional groups, such as nitroso, hydroxylamino, and amino groups, opening up further avenues for derivatization.

Computational Chemistry-Driven Discovery and Design of New Reactions for this compound

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. nih.gov By modeling the electronic structure and energetics of molecules and transition states, DFT calculations can provide valuable insights into reaction mechanisms, regioselectivity, and stereoselectivity.

For this compound, DFT studies could be employed to:

Predict Reactivity: Calculate molecular properties like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to predict its behavior as an electrophile or nucleophile in various reactions. nih.gov

Elucidate Reaction Mechanisms: Investigate the step-by-step mechanism of known and hypothetical reactions, identifying key intermediates and transition states. This can help in optimizing reaction conditions and in designing more efficient catalysts. For instance, DFT calculations have been used to support the proposed mechanism in electrochemical annulations of alkynes. nih.gov

Design New Reactions: Computationally screen for novel reaction partners and catalysts that are likely to react with this compound in a desired manner. This in silico approach can significantly reduce the experimental effort required to discover new transformations.

Analyze Spectroscopic Data: Aid in the interpretation of experimental spectroscopic data, such as NMR and IR spectra, by calculating theoretical spectra for proposed structures.

Table 1: Calculated Molecular Properties of a Related Compound (Illustrative Example) This table is for illustrative purposes to show the type of data that can be generated through DFT calculations. Specific values for this compound would require dedicated computational studies.

Exploration of Unconventional Reactivity Patterns and Derivatizations of this compound

The unique combination of functional groups in this compound opens the door to exploring reactivity patterns that go beyond standard alkyne chemistry.

One area of interest is the potential for intramolecular reactions. The proximity of the pyridyl nitrogen and the nitro group to the alkyne could facilitate novel cyclization reactions under specific conditions. For example, reductive cyclization of the nitro group onto the alkyne, possibly mediated by a metal catalyst, could lead to the formation of novel heterocyclic scaffolds. Base-promoted cyclization reactions involving alkynes and amides have been shown to produce pyridine derivatives through a formal [2+2+1+1] cyclocondensation. nih.gov

Furthermore, the alkyne itself can be considered "strained" due to the electronic influence of the adjacent functionalities, potentially enhancing its reactivity in cycloaddition reactions. While not a sterically strained alkyne in the traditional sense, its electronic properties could make it a more reactive partner in reactions like the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govcam.ac.uk

Derivatization of the core structure also presents numerous opportunities. The nitro group can be reduced to an amine, which can then be further functionalized. The pyridyl nitrogen can be quaternized to form pyridinium salts, altering the electronic properties and solubility of the molecule. nih.gov These modifications would generate a library of new compounds with potentially diverse applications in materials science and medicinal chemistry.

Table 2: Potential Derivatization Reactions of this compound

Q & A

Q. What are the standard synthetic protocols for preparing 1-(2-pyridyl)-2-(2-nitrobenzyl)alkyne, and how can common byproducts be minimized?

Methodological Answer: The synthesis typically involves Sonogashira coupling between 2-nitrobenzyl halides and terminal pyridylacetylenes under palladium catalysis. Key steps include:

- Reflux conditions : Use of anhydrous solvents (e.g., THF or DMF) under inert gas (N₂/Ar) to prevent oxidation of intermediates .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) to separate alkyne products from halogenated byproducts.

- Byproduct minimization : Optimize stoichiometry (1:1.1 molar ratio of halide to alkyne) and use excess triethylamine to neutralize HBr/HCl byproducts .

| Reaction Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst loading | 5 mol% Pd(PPh₃)₄ | Increases yield by 20% |

| Temperature | 80°C | Reduces side reactions |

| Reaction time | 12–16 hours | Ensures completion |

Q. How can spectroscopic methods (e.g., NMR, IR) confirm the structure of this compound?

Methodological Answer:

- ¹H NMR :

- Pyridyl protons appear as a multiplet at δ 7.2–8.6 ppm.

- Nitrobenzyl CH₂ protons resonate as a singlet at δ 4.3–4.7 ppm.

- Alkyne protons are absent (terminal alkynes show C≡H at δ 2.0–3.0 ppm, but internal alkynes lack this signal) .

- IR Spectroscopy :

- C≡C stretch at ~2100–2260 cm⁻¹ (weak intensity for internal alkynes).

- NO₂ asymmetric stretch at ~1520 cm⁻¹ and symmetric stretch at ~1350 cm⁻¹ .

Validation : Compare experimental spectra with computational predictions (e.g., DFT calculations for NMR chemical shifts).

Reference :

Advanced Research Questions

Q. What computational methods are used to predict the reactivity of nitro and pyridyl groups in this compound?

Methodological Answer:

- Density Functional Theory (DFT) :

- Molecular Dynamics (MD) :

| Computational Tool | Application | Software |

|---|---|---|

| Gaussian 16 | Transition state optimization | DFT/B3LYP/6-31G* |

| VASP | Solvent-solute interactions | MD simulations |

Q. How can researchers design experiments to resolve contradictions in reported catalytic activity data for this compound?

Methodological Answer:

- Controlled variable testing :

- Kinetic profiling :

Case Study : Discrepancies in Suzuki-Miyaura coupling yields may arise from trace moisture affecting palladium catalyst stability. Use Karl Fischer titration to quantify solvent moisture and correlate with yield .

Reference :

Q. What interdisciplinary approaches are critical for studying the environmental stability of this compound in surface chemistry applications?

Methodological Answer:

- Surface adsorption studies :

- Use quartz crystal microbalance (QCM) to measure adsorption kinetics on silica or polymer surfaces .

- Pair with X-ray photoelectron spectroscopy (XPS) to analyze surface-bound nitro group degradation .

- Collaborative frameworks :

- Integrate organic synthesis (for labeled analogs) with environmental science (e.g., soil column leaching tests) to assess persistence .

Q. Data Integration Example :

| Technique | Parameter Measured | Relevance |

|---|---|---|

| QCM | Mass change per unit area | Adsorption rate quantification |

| XPS | Surface elemental composition | Degradation pathway analysis |

Q. Reference :

Q. How can researchers balance fundamental mechanistic studies with applied goals (e.g., catalysis, materials science) for this compound?

Methodological Answer:

- Dual-track research design :

- Funding strategies :

- Leverage multidisciplinary grants (e.g., NSF programs) that prioritize both basic science and technology translation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.